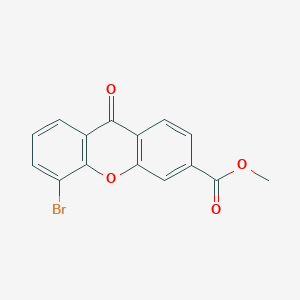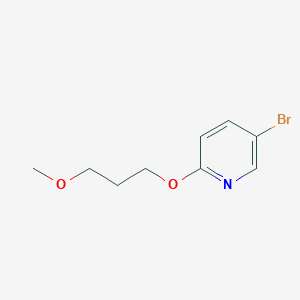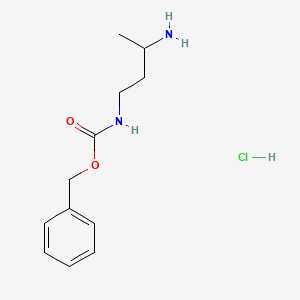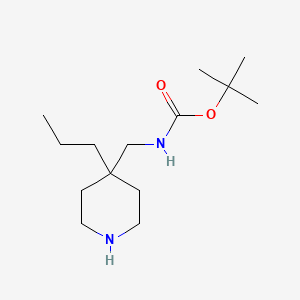
tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate typically involves the reaction of 4-propylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
4-Propylpiperidine+tert-Butyl chloroformate→tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted piperidine derivatives.
科学研究应用
Chemistry
In organic synthesis, tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of various heterocyclic compounds.
Biology
The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors.
Industry
The compound can be used in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The piperidine ring may also play a role in binding to the target protein.
相似化合物的比较
Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (4-aminopiperidin-4-yl)carbamate
- tert-Butyl (4-hydroxypiperidin-4-yl)carbamate
Uniqueness
tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate is unique due to the presence of the propyl group on the piperidine ring. This structural feature may influence its reactivity and biological activity compared to other similar compounds. The propyl group can affect the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties.
属性
分子式 |
C14H28N2O2 |
|---|---|
分子量 |
256.38 g/mol |
IUPAC 名称 |
tert-butyl N-[(4-propylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-5-6-14(7-9-15-10-8-14)11-16-12(17)18-13(2,3)4/h15H,5-11H2,1-4H3,(H,16,17) |
InChI 键 |
GRHNETMOLNBQFD-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CCNCC1)CNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


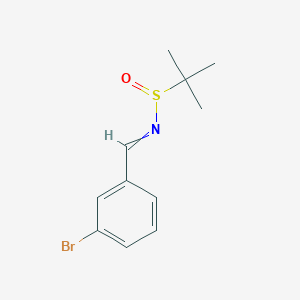
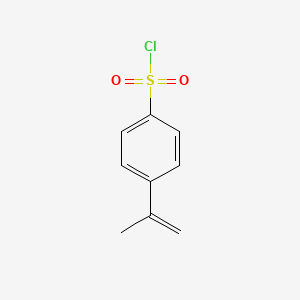
![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
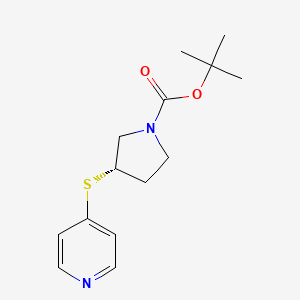
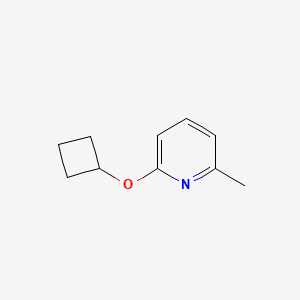
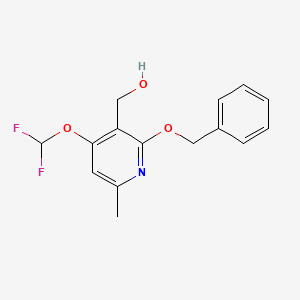
![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)
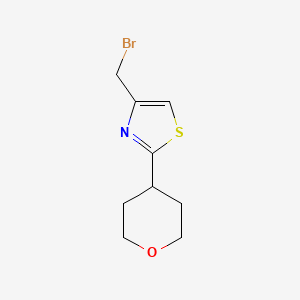
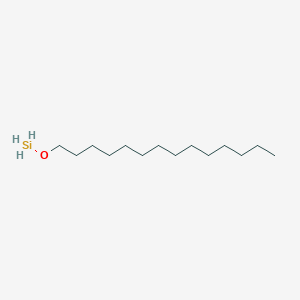
![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)
